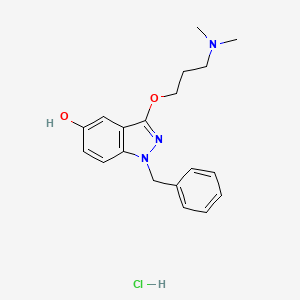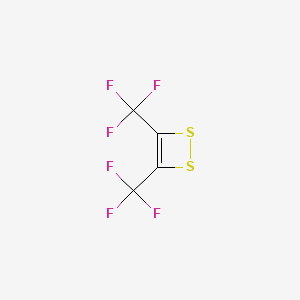
Hydroxychloroquine N-Oxide Dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxychloroquine N-Oxide Dihydrochloride is a derivative of hydroxychloroquine, a well-known antimalarial and disease-modifying anti-rheumatic drug. This compound is of interest due to its potential enhanced pharmacological properties and its role in various chemical and biological research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxychloroquine N-Oxide Dihydrochloride typically involves the oxidation of hydroxychloroquine. The process can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxychloroquine N-Oxide Dihydrochloride undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can revert the compound back to hydroxychloroquine.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the N-oxide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Higher oxidation state derivatives.
Reduction: Hydroxychloroquine.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Hydroxychloroquine N-Oxide Dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying oxidation-reduction reactions.
Biology: Investigated for its potential antiviral and anti-inflammatory properties.
Medicine: Explored for its enhanced pharmacological effects compared to hydroxychloroquine.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Wirkmechanismus
The mechanism of action of Hydroxychloroquine N-Oxide Dihydrochloride involves its interaction with cellular components. It is believed to modulate the immune response by inhibiting the activation of Toll-like receptors, which play a crucial role in the innate immune system. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and a decrease in the inflammatory response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydroxychloroquine: The parent compound, widely used for its antimalarial and anti-rheumatic properties.
Chloroquine: Another antimalarial drug with similar structure and function.
Quinacrine: An older antimalarial drug with distinct pharmacological properties.
Uniqueness
Hydroxychloroquine N-Oxide Dihydrochloride is unique due to its N-oxide group, which imparts different chemical reactivity and potentially enhanced pharmacological effects. This modification can lead to improved efficacy and reduced side effects compared to its parent compound, hydroxychloroquine.
Eigenschaften
Molekularformel |
C18H28Cl3N3O2 |
|---|---|
Molekulargewicht |
424.8 g/mol |
IUPAC-Name |
4-[(7-chloroquinolin-4-yl)amino]-N-ethyl-N-(2-hydroxyethyl)pentan-1-amine oxide;dihydrochloride |
InChI |
InChI=1S/C18H26ClN3O2.2ClH/c1-3-22(24,11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;;/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);2*1H |
InChI-Schlüssel |
ONHDVTLOHIYORH-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+](CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)(CCO)[O-].Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


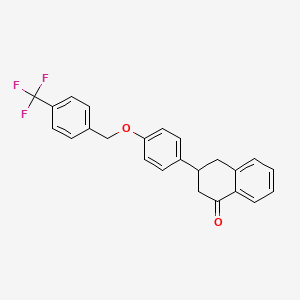
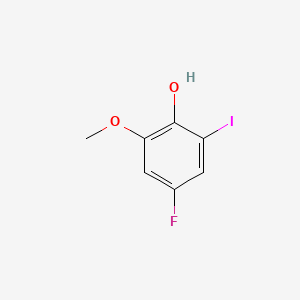
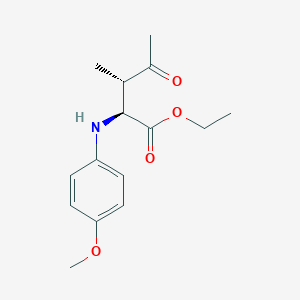
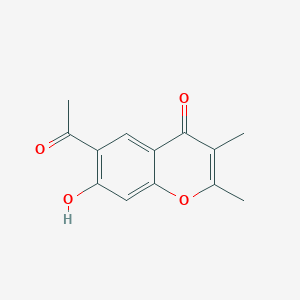
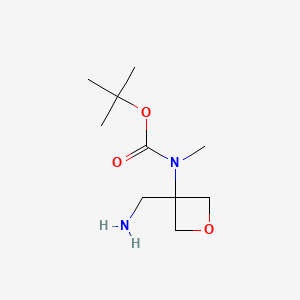
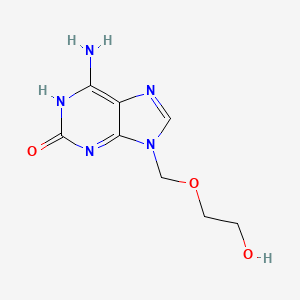
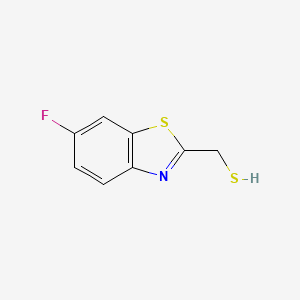
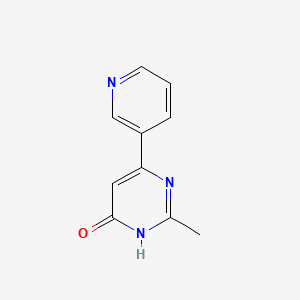
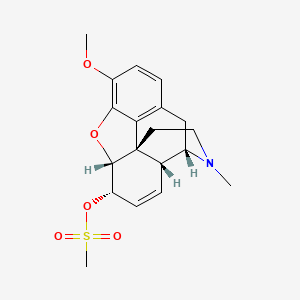
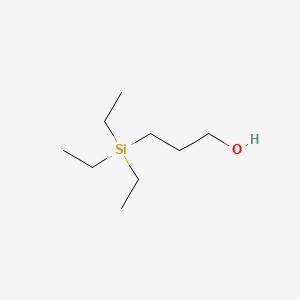
![1-[(2E)-5-(2-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]guanidine](/img/structure/B13424068.png)
